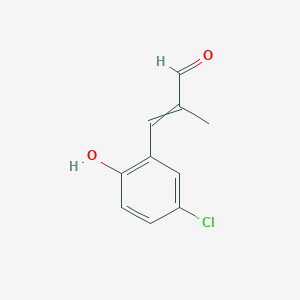

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal

Description

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal is an α,β-unsaturated aldehyde characterized by a hydroxyphenyl substituent at the 3-position and a methyl group at the 2-position of the propene chain.

Key structural attributes:

- α,β-unsaturated aldehyde: Imparts reactivity toward nucleophiles (e.g., thiols in enzymes), suggesting possible antimicrobial or cytotoxic effects.

Properties

IUPAC Name |

3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJOPIJARRCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359336 | |

| Record name | 3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443872-86-4 | |

| Record name | 3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate methylpropenal derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient synthesis of the compound with high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of important derivatives utilized in further research and industrial applications .

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

The potential therapeutic applications of 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal are currently under investigation:

- Drug Development: Its bioactive properties make it a promising candidate for drug development, particularly in creating new treatments for infections and inflammatory conditions.

- Mechanism of Action Studies: Ongoing research aims to elucidate its interactions with specific enzymes or receptors involved in various biochemical pathways .

Industrial Applications

In the industrial sector, 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal is utilized in the production of specialty chemicals and materials. Its chemical reactivity allows it to be used in formulating products that require specific functional properties, enhancing performance in various applications .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

- Aldehyde vs. However, SAC-3’s epoxide may confer stability and sustained release of reactive intermediates .

- Pyrazole vs. Aldehyde: The pyrazole ring in 3-(5-Chloro-2-hydroxyphenyl)pyrazole offers hydrogen-bonding sites and aromatic stability, which may enhance target specificity compared to the aldehyde’s nonspecific reactivity .

- Chloride vs.

Physicochemical Properties

- Lipophilicity : The chlorine substituent in all compared compounds enhances lipophilicity, favoring membrane penetration. However, the hydroxyphenyl group in the enal and SAC-3 improves aqueous solubility relative to methallyl chloride.

- Stability: Methallyl chloride is highly reactive due to its allylic chloride, whereas the enal’s conjugated system may stabilize the molecule against hydrolysis compared to non-conjugated aldehydes .

Biological Activity

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal, also known as a derivative of chalcone, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a hydroxy group on the phenyl ring, along with a propenal moiety, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C10H9ClO2, with a molecular weight of approximately 196.63 g/mol.

- Molecular Formula : C10H9ClO2

- Molecular Weight : 196.63 g/mol

- Density : 1.273 g/cm³

- Boiling Point : 353.2 °C at 760 mmHg

Biological Activity Overview

Research indicates that 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal exhibits significant anti-inflammatory and antimicrobial properties. These activities suggest its potential application in therapeutic contexts, particularly in treating inflammatory diseases and infections.

The biological activity of this compound may involve:

- Interactions with specific enzymes or receptors.

- Modulation of biochemical pathways that regulate inflammation and microbial growth.

- Potential involvement in hydrogen bonding and π–π stacking interactions, which are critical in biochemical interactions.

Anti-inflammatory Activity

Preliminary studies have demonstrated that 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal can reduce inflammatory markers in vitro. For instance, it was found to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its role in modulating immune responses.

Antimicrobial Properties

In antimicrobial assays, the compound has shown activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicated a promising potential for use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(5-Bromo-2-hydroxyphenyl)-2-methylprop-2-enal | Bromine instead of chlorine on the phenyl ring | Different reactivity due to bromine |

| 3-(5-Nitro-2-hydroxyphenyl)-2-methylprop-2-enal | Nitro group on the phenyl ring | Different electronic properties affecting reactivity |

| 3-(5-Chloro-4-hydroxyphenyl)-2-methylprop-2-enal | Hydroxyl group at position 4 instead of position 2 | Variations in biological activity |

The unique combination of functional groups in 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal influences its chemical reactivity and biological activity differently compared to its analogs.

Future Directions in Research

Ongoing research aims to further elucidate the precise mechanisms through which this compound exerts its biological effects. Studies are also exploring:

- The potential for developing derivatives with enhanced potency.

- The application of this compound as a lead structure for drug development targeting inflammatory diseases and infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 5-chloro-2-hydroxybenzaldehyde reacts with a methyl-substituted propanal derivative. Optimization involves adjusting catalysts (e.g., NaOH or acid catalysts), solvent systems (e.g., ethanol or methanol), and temperature (70–90°C). Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for yield improvement. Evidence from analogous chalcone syntheses suggests that electron-withdrawing groups on the aldehyde enhance reactivity .

Q. How is the crystal structure of 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal determined, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEX area detector is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (part of the SHELX suite) resolves challenges like disorder in the methylprop-2-enal moiety or hydrogen bonding ambiguities. Absorption corrections (multi-scan methods) and validation tools (e.g., PLATON) ensure accuracy. For example, a related perchlorate salt structure required monoclinic P21/c space group refinement with Z = 4 .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. Molecular docking (AutoDock Vina or Schrödinger Suite) identifies binding affinities to targets like bacterial enzymes (e.g., dihydrofolate reductase). For instance, derivatives with extended conjugation showed enhanced binding to Xanthomonas citri proteins in silico, aligning with experimental MIC values .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., olefinic proton signals) arise from solvent effects or dynamic processes. Hybrid approaches combine experimental ¹H/¹³C NMR with time-dependent DFT (TD-DFT) calculations in implicit solvent models (e.g., IEF-PCM). IR vibrational modes are cross-validated using scaled quantum mechanical force fields. For chalcone analogs, such methods resolved discrepancies in carbonyl stretching frequencies .

Q. How are structure-activity relationships (SAR) analyzed for antimicrobial derivatives of this compound?

- Methodological Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., halogens, methoxy groups) and testing against Gram-positive/-negative bacteria. Quantitative SAR (QSAR) models use descriptors like logP, polar surface area, and electrostatic potential maps. For example, epoxidation of the α,β-unsaturated ketone in a related compound increased activity against Staphylococcus aureus by 4-fold, attributed to enhanced electrophilicity .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the antimicrobial efficacy of this compound?

- Methodological Answer : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against pathogens like Escherichia coli and Xanthomonas malvacearum. Agar diffusion assays (zone of inhibition) provide preliminary data. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) ensure reliability. For plant pathogens, in planta assays using infected leaf discs validate lab results .

Q. How is regioselectivity managed during the synthesis of derivatives, such as epoxides or pyrazolines?

- Methodological Answer : Epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C favors regioselectivity for the α,β-unsaturated ketone. Pyrazoline ring formation uses hydrazine hydrate in acetic acid, monitored by NMR to track hydrazone intermediate conversion. Stereochemical outcomes (cis/trans) are confirmed via NOESY .

Crystallography & Advanced Characterization

Q. What are the limitations of SC-XRD in resolving hydrogen bonding networks for this compound?

- Methodological Answer : Weak hydrogen bonds (e.g., C–H···O) may be undetectable due to low electron density. Complementary techniques like FT-IR (stretching frequencies for O–H) and solid-state NMR (¹³C CP/MAS) clarify networks. For a perchlorate analog, SC-XRD revealed intramolecular H-bonds between the hydroxyl and carbonyl groups, but solvent-mediated interactions required DFT-D3 dispersion corrections for full modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.